(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate

Description

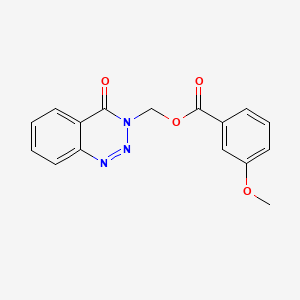

The compound "(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate" features a benzotriazinone core (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl) esterified with a 3-methoxybenzoate group. The 3-methoxybenzoate substituent introduces an electron-donating methoxy group at the aromatic ring’s meta-position, which may influence the compound’s electronic properties, lipophilicity, and binding interactions. Patents highlight derivatives of this structural class as therapeutic candidates for conditions like epilepsy and receptor-mediated disorders .

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-22-12-6-4-5-11(9-12)16(21)23-10-19-15(20)13-7-2-3-8-14(13)17-18-19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMYBBXQZJPKGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate typically involves the reaction of 3-methoxybenzoic acid with a suitable benzotriazine derivative under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzotriazinone Derivatives

The benzotriazinone core is central to the compound’s activity. A related analog, methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate (CAS: 219.20), replaces the 3-methoxybenzoate with a methyl acetate group.

Substituted Benzoate Esters

The 3-methoxybenzoate group distinguishes the compound from other methyl/ethyl benzoate derivatives:

The target compound’s 3-methoxybenzoate group balances electron donation and steric effects, which may optimize interactions with hydrophobic pockets in biological targets compared to nitro (M2NB) or amino (I-6230) derivatives .

Triazine-Linked Analogs

Compounds like methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C25H19BrN4O6) incorporate triazine rings with methoxyphenoxy substituents.

Functional Comparison with GPR139 Modulators

Patent data reveals that 4-oxo-3,4-dihydro-1,2,3-benzotriazine derivatives are explored as GPR139 modulators . The target compound’s 3-methoxybenzoate group may enhance binding affinity compared to simpler benzotriazinones lacking aromatic ester substituents. For example:

| GPR139 Modulator Scaffold | Key Substituents | Potential Advantages |

|---|---|---|

| Benzotriazinone core | None (base structure) | High stability but limited interactions |

| Target compound | 3-methoxybenzoate | Improved lipophilicity and aromatic stacking |

| Triazine-phenoxy derivatives | Bromo, formyl groups | Enhanced halogen bonding and reactivity |

The 3-methoxybenzoate group likely contributes to π-π stacking with receptor residues, a feature absent in non-aromatic analogs like methyl acetate derivatives .

Q & A

Q. What are the recommended synthetic routes for preparing (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate, and what critical reaction parameters must be controlled?

Methodological Answer: The compound can be synthesized via multi-step protocols involving nucleophilic substitution and esterification. Key steps include:

- Step 1 : Activation of the benzotriazinone core using reagents like DIPEA (diisopropylethylamine) at low temperatures (-35°C) to prevent side reactions .

- Step 2 : Coupling with 3-methoxybenzoate derivatives under controlled heating (40–45°C) for 24–48 hours .

- Purification : Column chromatography (e.g., silica gel, CH₂Cl₂/EtOAC gradient) is critical for isolating the target compound from byproducts .

Critical Parameters :

| Parameter | Optimal Range/Reagent | Purpose |

|---|---|---|

| Temperature | -35°C (Step 1), 40°C (Step 2) | Minimize decomposition |

| Solvent | Dry dichloromethane | Enhance reaction efficiency |

| Catalyst | DIPEA | Facilitate nucleophilic coupling |

| Reaction Time | 24–48 hours | Ensure complete conversion |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer :

- ¹H/¹³C NMR : Confirm structural integrity via chemical shifts (e.g., methoxy protons at δ 3.76–3.86 ppm, aromatic protons in benzotriazinone at δ 7.11–7.29 ppm) .

- TLC/MPLC : Monitor reaction progress using hexane/EtOAc (2:1) with Rf = 0.18–0.62 .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., C₁₅H₁₃N₃O₄, MW 307.3 g/mol) .

Table: Key Spectroscopic Data

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| ¹H NMR | δ 3.86 ppm (s, 3H, OCH₃) | |

| ¹³C NMR | δ 165.2 ppm (C=O, benzotriazinone) | |

| TLC | Rf = 0.18 (hexane/EtOAc 2:1) |

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer :

- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors; ensure eyewash stations/safety showers are accessible .

- Storage : Keep in tightly sealed containers in dry, ventilated areas; avoid ignition sources .

- Waste Disposal : Treat as hazardous waste; consult licensed disposal services per local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this benzotriazinone-based compound?

Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Structural Variability : Subtle differences in substituents (e.g., methoxy vs. nitro groups) alter binding affinity .

- Assay Conditions : Standardize protocols (e.g., pH, temperature) to ensure reproducibility .

Recommended Workflow :

Q. What strategies optimize the coupling efficiency of the benzotriazinone moiety with aromatic esters in solid-phase synthesis?

Methodological Answer : Optimization strategies include:

- Catalyst Screening : Test alternatives to DIPEA (e.g., Hünig’s base) for improved yields .

- Solvent Selection : Compare polar aprotic solvents (DMF vs. acetonitrile) for better solubility .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 48 hours to 2–4 hours) .

Table: Reaction Optimization Results

| Condition | Yield Improvement | Reference |

|---|---|---|

| Microwave (100°C) | +25% | |

| DMF as solvent | +15% |

Q. What analytical approaches are recommended for detecting degradation products under varying pH and temperature conditions?

Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 2), basic (pH 10), and oxidative (H₂O₂) conditions at 40°C .

- HPLC-MS : Identify degradation products via retention time shifts and mass fragmentation patterns .

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations .

Example Data :

| Condition | Major Degradant | Detection Method |

|---|---|---|

| pH 2, 40°C | Hydrolyzed ester | HPLC-MS (m/z 285) |

| pH 10, 40°C | Demethylated derivative | NMR (δ 3.2 ppm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.